1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-{1-[(Oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives: This method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions to form chiral piperazines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(Oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{1-[(Oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drugs, particularly those targeting the central nervous system.
Biology: The compound can be used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industry: It may be employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{1-[(oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidinones and spiropiperidines, which share the piperidine ring structure.
Piperazine derivatives: Compounds such as trimetazidine and ranolazine, which contain the piperazine ring.
Uniqueness
1-{1-[(Oxan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its specific combination of piperidine and piperazine rings, along with the trifluoromethyl group on the pyridine ring. This unique structure may confer specific pharmacological properties, making it a valuable compound for drug development.
Properties
IUPAC Name |
1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F3N4O/c22-21(23,24)19-5-3-6-20(25-19)28-13-11-27(12-14-28)17-7-9-26(10-8-17)16-18-4-1-2-15-29-18/h3,5-6,17-18H,1-2,4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKQZGWIVCJMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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